N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide
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Overview
Description
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide: is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and an isonicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is then reacted with a pyrimidine precursor under specific conditions to form the intermediate. This intermediate is subsequently coupled with isonicotinamide to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Scientific Research Applications
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-18(13-3-5-19-6-4-13)22-16-8-17(21-10-20-16)24-9-12-1-2-14-15(7-12)26-11-25-14/h1-8,10H,9,11H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYFAHNWEIKNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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